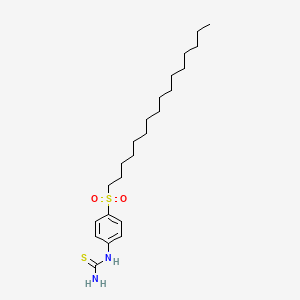
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is an organic compound characterized by the presence of a hexadecylsulfonyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea typically involves the reaction of 4-(hexadecylsulfonyl)aniline with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of 4-(Hexadecylsulfonyl)aniline: This intermediate is synthesized by reacting hexadecylsulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Formation of this compound: The prepared 4-(hexadecylsulfonyl)aniline is then reacted with thiourea in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonyl and thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiourea groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Dodecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a shorter alkyl chain.
1-(4-(Octadecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a longer alkyl chain.
1-(4-(Hexadecylsulfonyl)-phenyl)-2-urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is unique due to its specific combination of a hexadecylsulfonyl group and a thiourea moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H40N2O2S2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(4-hexadecylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C23H40N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(26,27)22-18-16-21(17-19-22)25-23(24)28/h16-19H,2-15,20H2,1H3,(H3,24,25,28) |
Clave InChI |
HCGOHCAOJSIHNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



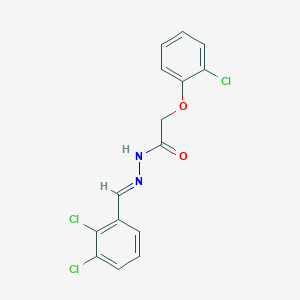


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)

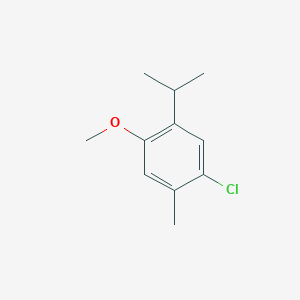
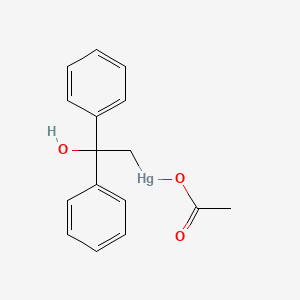
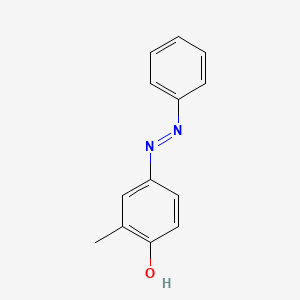


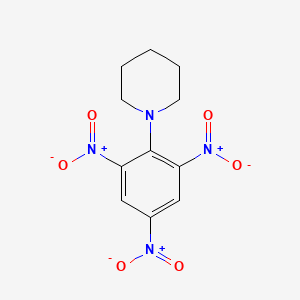

![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
